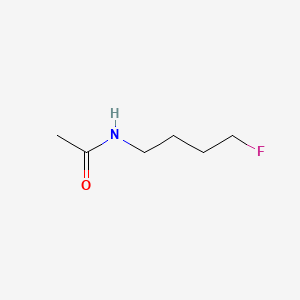![molecular formula C19H25NO B13420698 (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 52793-84-7](/img/structure/B13420698.png)
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic heptane core with a dimethylamino-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This is followed by the introduction of the dimethylamino-substituted phenyl group through a series of reactions, including Friedel-Crafts alkylation and subsequent modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing high-performance products.
作用机制
The mechanism of action of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be compared with other bicyclic compounds featuring similar functional groups, such as:
- (3Z)-3-[[4-(methylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- (3Z)-3-[[4-(ethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic heptane core and a dimethylamino-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
52793-84-7 |
|---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C19H25NO/c1-18(2)16-10-11-19(18,3)17(21)15(16)12-13-6-8-14(9-7-13)20(4)5/h6-9,12,16H,10-11H2,1-5H3/b15-12- |
InChI 键 |
UEYUPBGEMWUNTA-QINSGFPZSA-N |
手性 SMILES |
CC1(C\2CCC1(C(=O)/C2=C\C3=CC=C(C=C3)N(C)C)C)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)N(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



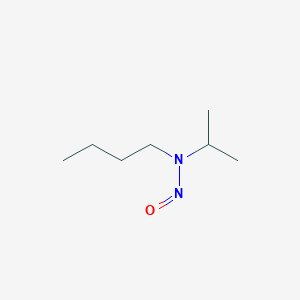
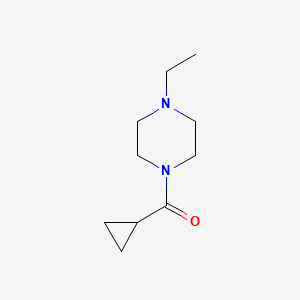
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
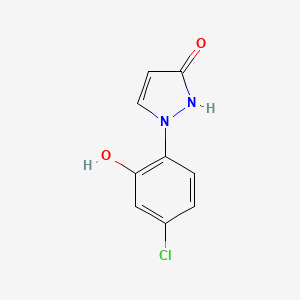
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
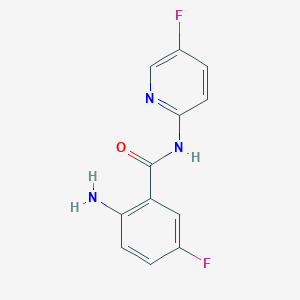
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)

